5-Fluoro CUMYL-PINACA CRM
5-Fluoro CUMYL-PINACA CRM
5-fluoro AB-PINACA (Item No. 14755) is a derivative of the synthetic cannabinoid AB-PINACA (Item No. 14038), which has recently been identified in illegal herbal products. 5-fluoro CUMYL-PINACA is an analog of 5-fluoro AB-PINACA in which the 1-amino-3-methyl-1-oxobutanyl group has been replaced with a cumyl group. The physiological and toxicological properties of this compound are not known. This product is intended for forensic and research applications. Cayman Chemical products containing Certified Reference Material (CRM) in the name are highly qualified materials manufactured and tested to meet ISO/IEC 17025 and ISO Guide 34 international guidelines for reference materials. These materials are tested using validated analytical methods on qualified instrumentation to ensure traceability to SI units of measure. Cayman’s CRMs are tested for Homogeneity and Stability and are provided with a certificate stating the CRM property value(s) along with the combined uncertainty of the property value(s). These materials are intended for quantitative applications where quantitative accuracy and uncertainty are critical. Cayman Chemical is committed to providing quality products to its customers as evidenced by its accreditation to the ISO/IEC 17025 and ISO Guide 34 standards. All traceable CRMs may be distinguished by their CofAs and can be downloaded below using the batch number located on the product label. For a representative CofA please contact our technical support.
Brand Name:
Vulcanchem
CAS No.:
1400742-16-6
VCID:
VC0057706
InChI:
InChI=1S/C22H26FN3O/c1-22(2,17-11-5-3-6-12-17)24-21(27)20-18-13-7-8-14-19(18)26(25-20)16-10-4-9-15-23/h3,5-8,11-14H,4,9-10,15-16H2,1-2H3,(H,24,27)
SMILES:
CC(C)(C1=CC=CC=C1)NC(=O)C2=NN(C3=CC=CC=C32)CCCCCF
Molecular Formula:
C22H26FN3O
Molecular Weight:
367.468
5-Fluoro CUMYL-PINACA CRM
CAS No.: 1400742-16-6
Reference Standards
VCID: VC0057706
Molecular Formula: C22H26FN3O
Molecular Weight: 367.468
CAS No. | 1400742-16-6 |
---|---|
Product Name | 5-Fluoro CUMYL-PINACA CRM |
Molecular Formula | C22H26FN3O |
Molecular Weight | 367.468 |
IUPAC Name | 1-(5-fluoropentyl)-N-(2-phenylpropan-2-yl)indazole-3-carboxamide |
Standard InChI | InChI=1S/C22H26FN3O/c1-22(2,17-11-5-3-6-12-17)24-21(27)20-18-13-7-8-14-19(18)26(25-20)16-10-4-9-15-23/h3,5-8,11-14H,4,9-10,15-16H2,1-2H3,(H,24,27) |
Standard InChIKey | XSHGVIPHMOTDCS-UHFFFAOYSA-N |
SMILES | CC(C)(C1=CC=CC=C1)NC(=O)C2=NN(C3=CC=CC=C32)CCCCCF |
Appearance | A 1 mg/ml solution in methanol |
Description | 5-fluoro AB-PINACA (Item No. 14755) is a derivative of the synthetic cannabinoid AB-PINACA (Item No. 14038), which has recently been identified in illegal herbal products. 5-fluoro CUMYL-PINACA is an analog of 5-fluoro AB-PINACA in which the 1-amino-3-methyl-1-oxobutanyl group has been replaced with a cumyl group. The physiological and toxicological properties of this compound are not known. This product is intended for forensic and research applications. Cayman Chemical products containing Certified Reference Material (CRM) in the name are highly qualified materials manufactured and tested to meet ISO/IEC 17025 and ISO Guide 34 international guidelines for reference materials. These materials are tested using validated analytical methods on qualified instrumentation to ensure traceability to SI units of measure. Cayman’s CRMs are tested for Homogeneity and Stability and are provided with a certificate stating the CRM property value(s) along with the combined uncertainty of the property value(s). These materials are intended for quantitative applications where quantitative accuracy and uncertainty are critical. Cayman Chemical is committed to providing quality products to its customers as evidenced by its accreditation to the ISO/IEC 17025 and ISO Guide 34 standards. All traceable CRMs may be distinguished by their CofAs and can be downloaded below using the batch number located on the product label. For a representative CofA please contact our technical support. |
Synonyms | 1-(5-Fluoropentyl)-N-(1-methyl-1-phenylethyl)-1H-indazole-3-carboxamide; |
PubChem Compound | 86274158 |
Last Modified | Nov 11 2021 |
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